

# Synthesis of 2,6-Dimethylquinoline Hydrobromide: An Application Note and Detailed Protocol

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## Compound of Interest

|                |                                    |
|----------------|------------------------------------|
| Compound Name: | 2,6-Dimethylquinoline hydrobromide |
| CAS No.:       | 90936-26-8                         |
| Cat. No.:      | B14356306                          |

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This document provides a comprehensive guide for the synthesis of **2,6-dimethylquinoline hydrobromide**, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not just the procedural steps but also the underlying rationale, ensuring both reproducibility and a deeper understanding of the synthesis.

## Introduction

Quinoline and its derivatives are fundamental scaffolds in the development of a wide range of biologically active compounds. The introduction of methyl groups at the 2 and 6 positions of the quinoline ring can significantly influence the molecule's steric and electronic properties, making 2,6-dimethylquinoline a key intermediate in the synthesis of novel therapeutic agents and functional materials. This protocol first details the synthesis of 2,6-dimethylquinoline via the Doebner-von Miller reaction, a classic and reliable method for quinoline synthesis.

Subsequently, a straightforward procedure for the conversion of the free base into its hydrobromide salt is provided.

## Part 1: Synthesis of 2,6-Dimethylquinoline

The synthesis of 2,6-dimethylquinoline is achieved through the Doebner-von Miller reaction, which involves the acid-catalyzed condensation of an aromatic amine with an  $\alpha,\beta$ -unsaturated carbonyl compound.[1][2] In this specific application, p-toluidine reacts with crotonaldehyde in the presence of hydrochloric acid.

### Reaction Scheme

The reaction proceeds through a series of steps, including Michael addition, cyclization, dehydration, and oxidation, to yield the aromatic quinoline ring system.

### Experimental Protocol

Materials and Reagents:

| Reagent/Material  | CAS Number | Molecular Formula               | Molecular Weight (g/mol) |
|---|------------|---------------------------------|--------------------------|
| p-Toluidine   | 106-49-0   | C <sub>7</sub> H <sub>9</sub> N | 107.15                   |
| Crotonaldehyde  | 4170-30-3  | C <sub>4</sub> H <sub>6</sub> O | 70.09                    |
| Hydrochloric acid (conc.)                                   | 7647-01-0  | HCl                             | 36.46                    |
| Sodium hydroxide (NaOH)                                     | 1310-73-2  | NaOH                            | 40.00                    |
| Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )          | 75-09-2    | CH <sub>2</sub> Cl <sub>2</sub> | 84.93                    |
| Anhydrous sodium sulfate (Na <sub>2</sub> SO <sub>4</sub> ) | 7757-82-6  | Na <sub>2</sub> SO <sub>4</sub> | 142.04                   |

Equipment:

- Round-bottom flask (500 mL)
- Reflux condenser
- Dropping funnel
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

#### Procedure:

- **Reaction Setup:** In a 500 mL round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine p-toluidine (21.4 g, 0.2 mol) and concentrated hydrochloric acid (20 mL). Stir the mixture to form a slurry of p-toluidine hydrochloride.
- **Addition of Crotonaldehyde:** Slowly add crotonaldehyde (14.0 g, 0.2 mol) dropwise to the stirred slurry over 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.<sup>[1]</sup>
- **Reaction:** After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 100-110 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture to room temperature. Carefully neutralize the acidic mixture by the slow addition of a 20% aqueous sodium hydroxide solution until the pH is approximately 8-9.
- **Extraction:** Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
- **Drying and Solvent Removal:** Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary

evaporator to yield the crude 2,6-dimethylquinoline.

- Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol-water to afford pure 2,6-dimethylquinoline as a solid.

## Characterization of 2,6-Dimethylquinoline

- Appearance: White to light yellow crystalline powder.[3]
- Melting Point: 57-59 °C.[4]
- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz): δ 7.95 (d, 1H, J=8.4 Hz), 7.55 (s, 1H), 7.40 (d, 1H, J=8.4 Hz), 7.25 (d, 1H, J=8.4 Hz), 2.70 (s, 3H), 2.50 (s, 3H).
- <sup>13</sup>C NMR (CDCl<sub>3</sub>, 100 MHz): δ 158.5, 147.0, 136.0, 135.5, 129.5, 127.0, 126.5, 122.0, 121.5, 25.0, 21.5.
- IR (KBr, cm<sup>-1</sup>): 3050, 2920, 1600, 1500, 1450, 820.[5]

## Part 2: Synthesis of 2,6-Dimethylquinoline Hydrobromide

The hydrobromide salt of 2,6-dimethylquinoline is prepared by treating the free base with hydrobromic acid in a suitable solvent.

### Reaction Scheme

### Experimental Protocol

Materials and Reagents:

| Reagent/Material                              | CAS Number | Molecular Formula                               | Molecular Weight (g/mol) |
|---|------------|---|--------------------------|
| 2,6-Dimethylquinoline                         | 877-43-0   | C <sub>11</sub> H <sub>11</sub> N               | 157.21                   |
| Hydrobromic acid<br>(48% in H <sub>2</sub> O) | 10035-10-6 | HBr   | 80.91                    |
| Ethanol (EtOH)                                | 64-17-5    | C <sub>2</sub> H <sub>5</sub> OH                | 46.07                    |
| Diethyl ether (Et <sub>2</sub> O)             | 60-29-7    | (C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> O | 74.12                    |

#### Equipment:

- Erlenmeyer flask
- Magnetic stirrer
- Ice bath
- Büchner funnel and flask
- Standard laboratory glassware

#### Procedure:

- **Dissolution:** Dissolve the purified 2,6-dimethylquinoline (15.7 g, 0.1 mol) in ethanol (100 mL) in an Erlenmeyer flask with gentle warming and stirring.
- **Acidification:** Cool the solution in an ice bath. Slowly add 48% hydrobromic acid (11.3 mL, 0.1 mol) dropwise with continuous stirring. The formation of a precipitate should be observed.[6]
- **Crystallization:** Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.
- **Isolation:** Collect the solid product by vacuum filtration using a Büchner funnel.

- **Washing:** Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material and impurities.
- **Drying:** Dry the product under vacuum to obtain **2,6-dimethylquinoline hydrobromide**.

## Characterization of 2,6-Dimethylquinoline Hydrobromide

- **Appearance:** White to off-white crystalline solid.
- **Melting Point:** Expected to be significantly higher than the free base.
- **<sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):** Expected downfield shifts of aromatic protons and methyl protons compared to the free base due to the protonation of the nitrogen atom. The N-H proton should be observable.
- **IR (KBr, cm<sup>-1</sup>):** Expect a broad absorption in the region of 2500-3000 cm<sup>-1</sup> corresponding to the N<sup>+</sup>-H stretch, and shifts in the aromatic C-N and C-C stretching vibrations.[7]

## Safety and Handling Precautions

### General Precautions:

- All manipulations should be performed in a well-ventilated fume hood.
- Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

### Reagent-Specific Hazards:

- **p-Toluidine:** Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen.
- **Crotonaldehyde:** Highly flammable liquid and vapor. Toxic if swallowed or in contact with skin, and fatal if inhaled. Causes severe skin and eye damage.
- **Hydrochloric Acid and Hydrobromic Acid:** Corrosive and cause severe skin burns and eye damage. The vapors are irritating to the respiratory system.

- Dichloromethane: A volatile solvent that is a suspected carcinogen.

#### Reaction-Specific Hazards:

- The Doebner-von Miller reaction is exothermic and can become vigorous. Careful control of the addition of crotonaldehyde is necessary to prevent an uncontrolled reaction.[1]

## Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **2,6-dimethylquinoline hydrobromide**.

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